molecular formula C20H26Cl2O2 B1212386 12,14-Dichlorodehydroabietic acid CAS No. 65281-77-8

12,14-Dichlorodehydroabietic acid

Cat. No. B1212386
CAS RN: 65281-77-8
M. Wt: 369.3 g/mol
InChI Key: RKQWIQSTFSBVMQ-CDHQVMDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 12,14-dichlorodehydroabietic acid involves an improved method that also yields isomeric 12- and 14-chlorodehydroabietic acids. The process includes the separation of mono-chloro isomers as imidazole derivatives, which can then be converted to the free acids or their corresponding methyl esters with high yield. This synthesis provides a foundation for further studies on microbial degradation of these compounds (Kutney & Dimitriadis, 1982).

Molecular Structure Analysis

The molecular structure of 12,14-dichlorodehydroabietic acid, like its precursors and derivatives, plays a crucial role in its chemical behavior and biological activity. Although specific studies on its molecular structure analysis were not found, related compounds such as 12- and 14-chlorodehydroabietic acids have been characterized through methods like nuclear magnetic resonance (NMR) spectroscopy, revealing intricate details about their molecular frameworks and functional groups.

Chemical Reactions and Properties

12,14-Dichlorodehydroabietic acid undergoes various chemical reactions due to its functional groups and molecular structure. For example, it can form oxime ether derivatives that exhibit significant biological activities, such as BK channel-opening activity, which is crucial for various physiological processes (Cui et al., 2008). This demonstrates its potential in medicinal chemistry and drug design.

Physical Properties Analysis

The physical properties of 12,14-dichlorodehydroabietic acid, such as solubility, melting point, and crystal structure, are essential for understanding its behavior in different environments and applications. These properties are influenced by its molecular structure and functional groups. Detailed studies on its physical properties would provide insights into its stability, reactivity, and suitability for various applications.

Chemical Properties Analysis

The chemical properties of 12,14-dichlorodehydroabietic acid, including its reactivity with other substances, stability under different conditions, and potential for forming derivatives, are central to its applications in synthesis and environmental science. Its role as a BK channel opener, as indicated by its ability to enhance BK channel activity in a concentration-dependent manner, highlights its importance in biochemical and pharmacological research (Sakamoto et al., 2006).

Scientific Research Applications

1. Environmental Toxicology and Detoxification

12,14-Dichlorodehydroabietic acid has been studied in the context of environmental toxicology, particularly concerning its presence in kraft pulp mill effluent. Kutney and Dimitriadis (1982) described the synthesis of this compound, noting its relevance in studies of microbial degradation (Kutney & Dimitriadis, 1982). Further research by the same authors explored the biodegradation of 12,14-dichlorodehydroabietic acid by the fungus Mortierella isabellina, demonstrating its conversion into less toxic hydroxylated and keto derivatives (Kutney, Dimitriadis, Hewitt, Salisbury, Singh, Servizi, Martens, & Gordon, 1983).

2. Pharmacology and Neurobiology

In pharmacological research, 12,14-dichlorodehydroabietic acid has been identified as a potent opener of large conductance Ca2+-activated K+ (BK) channels. Sakamoto et al. (2006) found that this compound significantly enhances BK channel activity in a concentration-dependent manner, suggesting potential therapeutic applications (Sakamoto, Nonomura, Ohya, Muraki, Ohwada, & Imaizumi, 2006). Additionally, Zheng and Nicholson (1998) studied its actions on nerve ending fractions from fish central nervous systems, highlighting its potent calcium mobilizing action (Zheng & Nicholson, 1998).

3. Chemical Synthesis and Derivatives

Research has also focused on the synthesis of derivatives of 12,14-dichlorodehydroabietic acid and their biological activities. Cui et al. (2008) synthesized oxime ether derivatives of this compound, finding enhanced BK channel-opening activity, which could be significant in developing new therapeutic agents (Cui, Yasutomi, Otani, Yoshinaga, Ido, Sawada, Kawahata, Yamaguchi, & Ohwada, 2008).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The future directions of 12,14-Dichlorodehydroabietic acid research could involve further exploration of its potent activity as a BK channel opener . This could potentially lead to new developments in the field of neurology and pharmacology.

properties

IUPAC Name

(1R,4aS,10aR)-6,8-dichloro-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26Cl2O2/c1-11(2)16-14(21)10-13-12(17(16)22)6-7-15-19(13,3)8-5-9-20(15,4)18(23)24/h10-11,15H,5-9H2,1-4H3,(H,23,24)/t15-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQWIQSTFSBVMQ-CDHQVMDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C2C(=C1Cl)CCC3C2(CCCC3(C)C(=O)O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1Cl)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858815
Record name 12,14-Dichlorodehydroabietic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12,14-Dichlorodehydroabietic acid

CAS RN

65281-77-8
Record name 12,14-Dichlorodehydroabietic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065281778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12,14-Dichlorodehydroabietic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12,14-Dichlorodehydroabietic acid
Reactant of Route 2
12,14-Dichlorodehydroabietic acid
Reactant of Route 3
12,14-Dichlorodehydroabietic acid
Reactant of Route 4
12,14-Dichlorodehydroabietic acid
Reactant of Route 5
12,14-Dichlorodehydroabietic acid
Reactant of Route 6
12,14-Dichlorodehydroabietic acid

Citations

For This Compound
174
Citations
K Sakamoto, T Nonomura, S Ohya, K Muraki… - … of Pharmacology and …, 2006 - ASPET
Our recent study has revealed that 12,14-dichlorodehydroabietic acid (diCl-DHAA), which is synthetically derived from a natural product, abietic acid, is a potent opener of large …
Number of citations: 32 jpet.aspetjournals.org
RA Nicholson, G Lees, J Zheng… - British journal of …, 1999 - Wiley Online Library
12,14‐dichlorodehydroabietic acid (12,14‐Cl 2 DHA) reduced GABA‐stimulated uptake of 36 Cl − into mouse brain synaptoneurosomes suggesting inhibition of mammalian GABA A …
Number of citations: 7 bpspubs.onlinelibrary.wiley.com
B Aikawa, RC Burk, BB Sithole - Applied Catalysis B: Environmental, 2003 - Elsevier
Kinetic and thermodynamic analyses of catalytic hydrodechlorinations in supercritical carbon dioxide (SC-CO 2 ) were performed using 5% Pd supported on γ-Al 2 O 3 . The selected …
Number of citations: 16 www.sciencedirect.com
WW Mohn, GR Stewart - Applied and environmental microbiology, 1997 - Am Soc Microbiol
Chlorinated dehydroabietic acids are formed during the chlorine bleaching of wood pulp and are very toxic to fish. Thus, destruction of these compounds is an important function of …
Number of citations: 32 journals.asm.org
JP Kutney, GM Hewitt, PJ Salisbury… - Helvetica chimica …, 1983 - Wiley Online Library
A detailed study of the biodegradation of one of the fish‐toxic chlorinated resin acids, 12‐chlorodehydroabietic acid (3), is discussed. When 3 is exposed to the fungus Mortierella …
Number of citations: 12 onlinelibrary.wiley.com
JP Kutney, E Dimitriadis - Helvetica Chimica Acta, 1982 - Wiley Online Library
An improved synthesis of the isomeric 12‐ and 14‐chlorodehydroabietic acids (3 and 2, respectively) and 12,14‐dichlorodehydroabietic acid (4) is described. The monochioro isomers …
Number of citations: 22 onlinelibrary.wiley.com
YM Cui, E Yasutomi, Y Otani, T Yoshinaga, K Ido… - Bioorganic & medicinal …, 2008 - Elsevier
Oxime ether derivatives of the benzylic ketone of 12,14-dichlorodehydroabietic acid (diCl-DHAA, 4b) were synthesised, and their BK channel-opening activity was evaluated in an assay …
Number of citations: 24 www.sciencedirect.com
J Zheng, RA Nicholson - Bulletin of environmental contamination and …, 1996 - Springer
MATERIALS AND METHODS Dehydroabietic acid and 12, 14-dichlorodehydroabietic acid were obtained from Helix Biotech Corporation (Vancouver, BC, Canada). Abietic acid was …
Number of citations: 10 link.springer.com
WM Zhang, T Yang, XY Pan, XL Liu, HX Lin… - European Journal of …, 2017 - Elsevier
A series of 7-N-acylaminoethyl/propyloxime derivatives of dehydroabietic acid were synthesized and investigated for their antibacterial activity against Staphylococcus aureus Newman …
Number of citations: 24 www.sciencedirect.com
J Zheng, RA Nicholson - Environmental Toxicology and …, 1998 - Wiley Online Library
The actions of three resin acids (abietic acid, dehydroabietic acid, and 12,14‐dichlorodehydroabieticacid) were investigated using synaptosomes isolated from the whole brain of the …
Number of citations: 16 setac.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.